molecular formula C16H14N6O2S B2999775 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034600-99-0

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2999775
CAS RN: 2034600-99-0
M. Wt: 354.39
InChI Key: QNDPANICGDEUEU-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3) and has been studied extensively for its role in the treatment of various autoimmune and inflammatory diseases.

Scientific Research Applications

Anticancer Applications

Compounds related to 4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their cytotoxic activities, with some showing promise as anti-tumor agents. For instance, certain sulfonamides have been found to strongly inhibit human cytosolic isoforms of carbonic anhydrase, which are relevant in cancer research due to their role in tumor progression and metastasis. These findings suggest the potential of these compounds in developing new anticancer strategies (Gul et al., 2016).

Antimicrobial Applications

Research into the antimicrobial properties of related compounds has led to the synthesis of derivatives that exhibit significant activity against various bacteria and fungi. For example, arylazopyrazole pyrimidone clubbed heterocyclic compounds have demonstrated antimicrobial activity against different strains, highlighting their potential in combating infectious diseases (Sarvaiya et al., 2019).

Enzyme Inhibitory Effects

Several studies have focused on the enzyme inhibitory effects of these compounds, particularly against carbonic anhydrases (CAs). This enzyme family is involved in various physiological processes, and its inhibition can lead to therapeutic applications in conditions like glaucoma, epilepsy, and even cancer. The synthesized compounds have shown potent inhibitory effects against different CA isoforms, making them candidates for further pharmacological exploration (Gul et al., 2016).

properties

IUPAC Name

4-cyano-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2S/c17-11-13-1-3-14(4-2-13)25(23,24)20-8-10-22-9-5-15(21-22)16-12-18-6-7-19-16/h1-7,9,12,20H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDPANICGDEUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

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